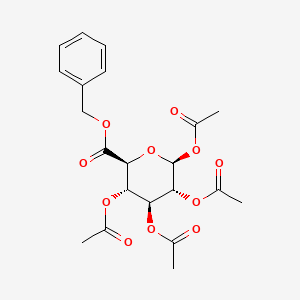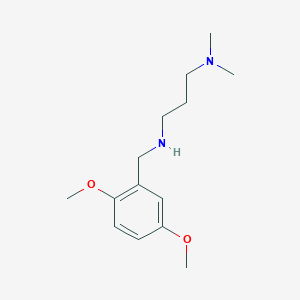
N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dimethoxybenzyl halide with N,N-dimethylpropane-1,3-diamine. The exact conditions and reagents would depend on various factors, including the specific halide used and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxybenzyl group suggests potential aromaticity, while the N,N-dimethylpropane-1,3-diamine moiety could confer basicity .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions. The ether groups could potentially undergo reactions under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be relatively nonpolar and insoluble in water. Its boiling and melting points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff base compounds derived from dimethoxybenzaldehyde, like N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized for their crystal structures. Such compounds exhibit unique structural properties like coplanar imino functional groups and distinct dihedral angles between benzene rings (Khalaji et al., 2013).
Magnetic Properties
- Studies involving similar diamine compounds have explored their magnetic properties. For instance, compounds like [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n demonstrate intriguing antiferromagnetic and weak 3-D ferromagnetism, highlighting potential applications in magnetic materials research (Ribas et al., 1994).
Antitumor Activity
- Certain diamine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, show promising antitumor activities. These compounds are studied for their potential in cancer therapy, especially against specific types of tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Structural and Thermal Properties
- The structural and thermal properties of coordination polymers derived from dimethylpropane-1,3-diamine and related ligands are a subject of research. These studies are significant for developing new materials with specific thermal and structural characteristics (Hopa & Cokay, 2016).
Intramolecular Reactions
- Research into intramolecular reactions, such as methyl migration in compounds like N,N'-dimethylpropane-1,3-diamine, contributes to the understanding of chemical reaction mechanisms and synthetic pathways in organic chemistry (Zhang et al., 2008).
Novel Coordination Modes
- The exploration of new coordination modes in chemistry, as seen in studies involving N,N'-dimethylpropane-1,3-diamine, helps in expanding the knowledge of molecular interactions and bonding, paving the way for innovative chemical compounds (Monfort et al., 1993).
Electrochemical Studies
- Investigations into the electrochemical generation of unstable nitrogen species using diamines, including N,N'-dimethylpropane-1,3-diamine, contribute to the development of new electrochemical methods and materials (Fuchigami et al., 1980).
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQSFWKBSVVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557926 |
Source


|
| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine | |
CAS RN |
121177-62-6 |
Source


|
| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

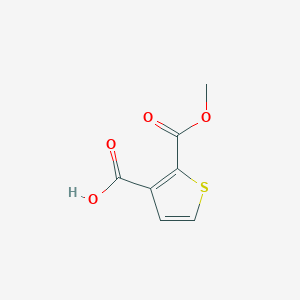

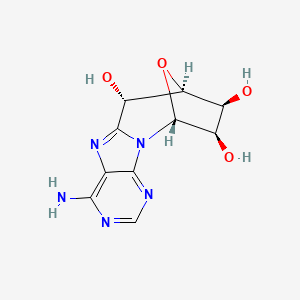
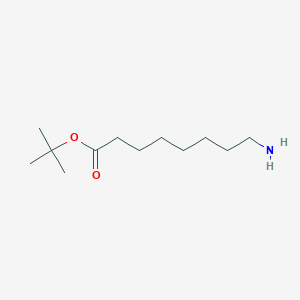
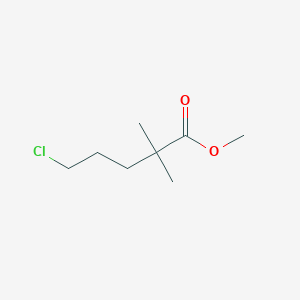
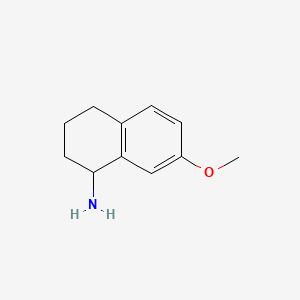





![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

